3-Cyclopropoxy-2-iodo-6-nitropyridine is an organic compound with the molecular formula and a molecular weight of 306.06 g/mol. This compound is characterized by a unique combination of functional groups, including a cyclopropoxy group, an iodine atom, and a nitro group. The presence of these substituents imparts distinct chemical and physical properties, making it valuable in various scientific applications, particularly in medicinal chemistry and synthetic organic chemistry.
3-Cyclopropoxy-2-iodo-6-nitropyridine falls under the category of nitropyridine derivatives. Nitropyridines are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals. This compound is typically synthesized through specific nitration and iodination processes involving pyridine derivatives.
The synthesis of 3-Cyclopropoxy-2-iodo-6-nitropyridine generally involves several key steps:
The specific reaction conditions, such as temperature, solvent choice, and reaction time, play critical roles in optimizing yield and purity. For instance, using an organic solvent can enhance the solubility of reactants and facilitate better reaction kinetics.
The molecular structure of 3-Cyclopropoxy-2-iodo-6-nitropyridine features:
This arrangement contributes to its unique reactivity and potential biological activity.
Property | Value |
---|---|
Molecular Formula | C8H7IN2O3 |
Molecular Weight | 306.06 g/mol |
IUPAC Name | 3-cyclopropyloxy-2-iodo-6-nitropyridine |
InChI | InChI=1S/C8H7IN2O3/c9-8-6(14-5-1-2-5)3-4-7(10-8)11(12)13/h3-5H,1-2H2 |
InChI Key | UOPTZDDBPFHGQE-UHFFFAOYSA-N |
Canonical SMILES | C1CC1OC2=C(N=C(C=C2)N+[O-])I |
3-Cyclopropoxy-2-iodo-6-nitropyridine can undergo several types of chemical reactions:
Reagents commonly used in reactions involving this compound include:
The specific conditions (e.g., temperature, solvent) will influence the outcome and yield of these reactions.
While specific data on biological activity remains limited, its structural characteristics suggest potential interactions with key biological molecules that warrant further investigation .
The physical properties of 3-Cyclopropoxy-2-iodo-6-nitropyridine include:
Chemical properties include:
Further studies are required to fully characterize its physical properties such as melting point, boiling point, and spectral data (NMR, IR) which are essential for understanding its behavior in different environments .
3-Cyclopropoxy-2-iodo-6-nitropyridine has several potential applications in scientific research:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3